molecular formula C11H15N B3147910 (R)-2-Benzylpyrrolidine CAS No. 63328-13-2

(R)-2-Benzylpyrrolidine

Cat. No. B3147910
CAS RN: 63328-13-2
M. Wt: 161.24 g/mol
InChI Key: NKHMSOXIXROFRU-LLVKDONJSA-N
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Description

(R)-2-Benzylpyrrolidine is a chemical compound that belongs to the pyrrolidine class of organic compounds. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Metabolic Studies and Electrophilic Trapping

(R)-2-Benzylpyrrolidine and its analogues, like 1-benzylpyrrolidine, have been studied for their metabolic behavior, particularly in the presence of liver microsomal preparations. Research by Ho and Castagnoli (1980) revealed that metabolically generated iminium ions from 1-benzylpyrrolidine can alkylate nucleophilic functionalities in microsomal macromolecules, offering insights into the metabolism of similar compounds (Ho & Castagnoli, 1980).

Synthesis of Neurotransmitter Inhibitors

Xue, Gu, and Silverman (2009) described a synthesis route for an intermediate crucial in preparing neuronal nitric oxide synthase inhibitors, utilizing (R)-2-Benzylpyrrolidine or its derivatives. This compound plays a role in developing treatments for neurological disorders (Xue, Gu, & Silverman, 2009).

Arylation Techniques and Catalysis

(R)-2-Benzylpyrrolidine has been a subject in catalysis studies, particularly in selective and catalytic arylation. Research by Sezen and Sames (2005) explored the arylation of N-phenylpyrrolidine, contributing to the knowledge of sp3 C-H bond functionalization in the absence of a directing group (Sezen & Sames, 2005).

Enzymatic Hydroxylation and Chirality

Li et al. (1999) and (2001) conducted research on the enzymatic hydroxylation of N-benzylpyrrolidine, demonstrating the creation of optically active N-benzyl-3-hydroxypyrrolidine. This process is significant for the synthesis of chiral compounds and exploring the biocatalytic potential of various microorganisms (Li et al., 1999) (Li et al., 2001).

Antimicrobial Activity

K. Sreekanth and A. Jha (2020) explored the microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine, and evaluated their antimicrobial activity. This study demonstrates the potential use of such derivatives in developing new antimicrobial agents (Sreekanth & Jha, 2020).

properties

IUPAC Name

(2R)-2-benzylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMSOXIXROFRU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301672
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzylpyrrolidine

CAS RN

63328-13-2
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63328-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2RS)-2-benzyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.21 g, 4.6 mmol) in ethyl acetate (20 ml) was added hydrogen chloride (4N) in ethyl acetate (20 ml) at room temperature. The mixture was stirred at room temperature for 2 hours and was concentrated. The residue was partitioned between aqueous sodium hydrogen carbonate and chloroform, and the organic layer was dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford (2RS)-2-benzyl-pyrrolidine (0.7 g, 93%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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